molecular formula C16H13N3O B11103022 N'-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide

Cat. No.: B11103022
M. Wt: 263.29 g/mol
InChI Key: VXZVJIZMKHRMAA-WOJGMQOQSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff base hydrazones, which are characterized by the presence of an azomethine group (-NHN=CH-).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide stands out due to its unique combination of a cyano group and a methyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form stable complexes with transition metals and its potential pharmacological applications make it a valuable subject of study .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C16H13N3O/c1-12-2-8-15(9-3-12)16(20)19-18-11-14-6-4-13(10-17)5-7-14/h2-9,11H,1H3,(H,19,20)/b18-11+

InChI Key

VXZVJIZMKHRMAA-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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